Amdoxovir (CAS: 145514-04-1), also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of dioxolane guanine (DXG). Upon administration, it is rapidly deaminated by ubiquitous adenosine deaminase to form DXG, which is subsequently phosphorylated to the active DXG-triphosphate. As a guanosine analogue, it competes with natural dGTP to terminate viral DNA synthesis. In procurement and formulation contexts, Amdoxovir is primarily valued for its enhanced aqueous solubility and oral bioavailability compared to its active metabolite DXG, as well as its distinct resistance profile that retains efficacy against viral strains harboring common mutations (such as M184V and TAMs) that render standard NRTIs like lamivudine and zidovudine ineffective [1].
Substituting Amdoxovir with its active metabolite, DXG, or standard NRTIs like lamivudine (3TC) or zidovudine (AZT) fundamentally alters formulation viability and therapeutic scope. Direct procurement of DXG is limited by its poor aqueous solubility and low oral bioavailability, which complicates oral dosing and can lead to precipitation-induced nephropathy at high concentrations. Amdoxovir circumvents this through its prodrug structure, ensuring rapid absorption and high systemic exposure of DXG. Furthermore, substituting Amdoxovir with 3TC or AZT fails in drug-resistant models; Amdoxovir uniquely counter-selects against thymidine analogue mutations (TAMs) and maintains activity against M184V mutants, making it non-interchangeable for salvage therapy formulations or synergistic co-administrations[1].
The active antiviral metabolite, dioxolane guanine (DXG), suffers from poor aqueous solubility, which restricts its direct use in oral formulations and increases the risk of renal tubule precipitation. Amdoxovir (DAPD) was specifically engineered to overcome this limitation. Pharmacokinetic studies demonstrate that Amdoxovir is highly water-soluble and rapidly deaminated by adenosine deaminase in vivo. Following oral administration, it achieves an estimated oral bioavailability of approximately 30% in primate models, with peak plasma concentrations of the active DXG reached within 1 to 2 hours. This represents a massive improvement in systemic delivery compared to direct DXG administration [1].
| Evidence Dimension | Oral Bioavailability and Solubility |
| Target Compound Data | Amdoxovir (DAPD): Rapid absorption, ~30% oral bioavailability, high aqueous solubility |
| Comparator Or Baseline | DXG: Poor aqueous solubility, limited oral absorption, precipitation risk |
| Quantified Difference | Amdoxovir enables viable oral dosing with peak DXG plasma levels within 1-2 hours, bypassing DXG's solubility limits. |
| Conditions | Oral administration in primate/human pharmacokinetic models |
Buyers developing oral antiviral formulations must procure the Amdoxovir prodrug to ensure adequate solubility, gastrointestinal absorption, and systemic delivery of the active DXG metabolite.
Amdoxovir exhibits profound synergistic activity when co-formulated with inosine monophosphate dehydrogenase (IMPDH) inhibitors like mycophenolic acid (MPA) or ribavirin, which deplete intracellular dGTP pools. In vitro assays show that the addition of just 0.01 µM MPA increases the antiviral activity of Amdoxovir by 4.6-fold, while 0.1 µM MPA results in a 34-fold increase in activity. Furthermore, against the highly resistant K65R/Q151M mutant strain, the addition of 0.25 µM MPA reduced the EC50 of Amdoxovir to within twofold of the wild-type virus, effectively restoring its potency and yielding a >10-fold increase in activity compared to Amdoxovir monotherapy [1].
| Evidence Dimension | Antiviral EC50 Reduction (Potency) |
| Target Compound Data | Amdoxovir + 0.1 µM Mycophenolic Acid: 34-fold increase in activity |
| Comparator Or Baseline | Amdoxovir monotherapy (Baseline EC50) |
| Quantified Difference | Co-administration with IMPDH inhibitors reduces the EC50 of Amdoxovir by up to 34-fold and reverses high-level resistance. |
| Conditions | In vitro HIV-1 replication assay in peripheral blood mononuclear cells (PBMCs) |
This synergistic profile makes Amdoxovir an ideal candidate for researchers and formulators developing low-dose, multi-target combination therapies to overcome NRTI resistance.
Amdoxovir demonstrates a unique bidirectional phenotypic antagonism when combined with zidovudine (AZT), making it highly valuable for combination antiretroviral research. In longitudinal in vitro studies, monotherapy with Amdoxovir selected for K65R/L74V mutations by week 20, while zidovudine monotherapy selected for K70K/R mutations by week 25. However, when Amdoxovir and zidovudine were co-administered in HIV-infected primary human lymphocytes, no drug-resistant mutations were detected through week 28. This occurs because the K65R mutation reduces the excision of zidovudine, while thymidine analogue mutations (TAMs) counteract K65R-mediated resistance[1].
| Evidence Dimension | Time to Emergence of Resistance Mutations |
| Target Compound Data | Amdoxovir + Zidovudine combination: No mutations detected through week 28 |
| Comparator Or Baseline | Amdoxovir or Zidovudine monotherapy: Mutations emerged at week 20 and 25, respectively |
| Quantified Difference | The combination entirely suppressed the emergence of resistant mutations over a 28-week period compared to monotherapy failure at 20-25 weeks. |
| Conditions | 28-week in vitro culture in HIV-infected primary human lymphocytes |
Procuring Amdoxovir for co-formulation with zidovudine provides a proven mechanism to delay or prevent the onset of viral resistance in long-term therapeutic models.
Leveraging its high aqueous solubility and rapid conversion by adenosine deaminase, Amdoxovir is the preferred precursor for developing oral delivery systems targeting HIV or HBV, where the active metabolite DXG would otherwise fail due to precipitation and poor absorption [1].
Due to its profound >10-fold EC50 reduction when combined with IMPDH inhibitors (like mycophenolic acid or ribavirin), Amdoxovir is an optimal baseline compound for research into dGTP-depleting synergistic therapies [2].
Amdoxovir is highly suited for in vitro and in vivo models investigating salvage therapies, specifically because it retains activity against M184V lamivudine-resistant strains and actively counter-selects against TAMs when co-administered with zidovudine[3].